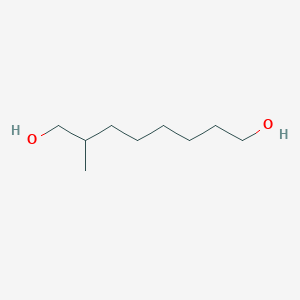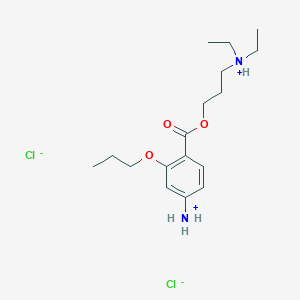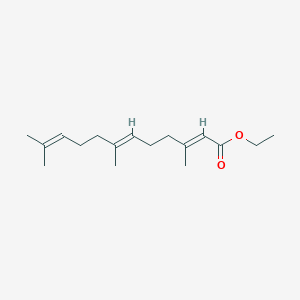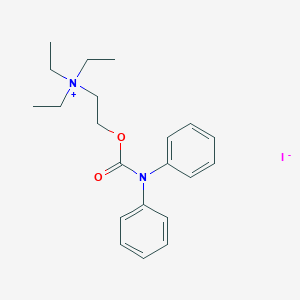
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as AETD, and it is a white crystalline powder that is soluble in water and ethanol. AETD has been studied extensively in recent years due to its potential applications in various fields, including medicine, biochemistry, and biotechnology. In
作用機序
The mechanism of action of AETD is not fully understood. However, it is believed that AETD exerts its effects by inhibiting the activity of various enzymes and proteins. AETD has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins. AETD has also been shown to inhibit the activity of various cancer-related proteins, including c-Myc and HIF-1alpha.
生化学的および生理学的効果
AETD has several biochemical and physiological effects. AETD has been shown to have potential anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of cancer. AETD has been shown to inhibit the growth of cancer cells in vitro and in vivo. AETD has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain.
実験室実験の利点と制限
AETD has several advantages for lab experiments. AETD is a relatively simple compound to synthesize, and it can be produced using standard laboratory equipment. AETD is also relatively stable and can be stored for long periods without degradation. AETD has several limitations for lab experiments. AETD is a relatively new compound, and its properties and potential applications are still being studied. AETD is also a relatively expensive compound, which may limit its use in some experiments.
将来の方向性
There are several future directions for research on AETD. One potential direction is the development of AETD-based drugs for the treatment of cancer and other diseases. Another potential direction is the study of AETD's effects on the central nervous system. AETD has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This suggests that AETD may have potential applications in the treatment of Alzheimer's disease and other neurological disorders. Another potential direction is the study of AETD's effects on the immune system. AETD has been shown to have potential anti-inflammatory effects, which may make it useful in the treatment of autoimmune diseases.
合成法
The synthesis of AETD is a complex process that involves several steps. The first step involves the reaction of triethylamine with 2-chloroethanol in the presence of sodium hydroxide. This reaction produces 2-hydroxyethyltriethylammonium chloride. The second step involves the reaction of 2-hydroxyethyltriethylammonium chloride with diphenylcarbamic acid in the presence of sodium hydroxide. This reaction produces AETD. The synthesis of AETD is a relatively simple process, and it can be performed in a laboratory setting using standard laboratory equipment.
科学的研究の応用
AETD has several potential scientific research applications. One of the most promising applications of AETD is in the field of medicine. AETD has been shown to have potential anti-inflammatory and analgesic effects. It has also been shown to have potential applications in the treatment of cancer. AETD has been shown to inhibit the growth of cancer cells in vitro and in vivo. AETD has also been shown to have potential applications in the field of biochemistry. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. AETD has also been shown to have potential applications in the field of biotechnology. It has been shown to be a useful reagent for the synthesis of various organic compounds.
特性
CAS番号 |
101710-53-6 |
|---|---|
製品名 |
Ammonium, (2-hydroxyethyl)triethyl-, iodide, diphenylcarbamate |
分子式 |
C21H29IN2O2 |
分子量 |
468.4 g/mol |
IUPAC名 |
2-(diphenylcarbamoyloxy)ethyl-triethylazanium;iodide |
InChI |
InChI=1S/C21H29N2O2.HI/c1-4-23(5-2,6-3)17-18-25-21(24)22(19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7-16H,4-6,17-18H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
FZZZZUCJAZQZGQ-UHFFFAOYSA-M |
SMILES |
CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
正規SMILES |
CC[N+](CC)(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.[I-] |
同義語 |
AMMONIUM, (2-HYDROXYETHYL)TRIETHYL-, IODIDE, DIPHENYLCARBAMATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




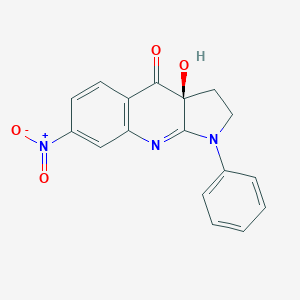

![N-(2,6-Dimethylphenyl)-4-[[(diethylamino)acetyl]amino]benzamide](/img/structure/B25208.png)
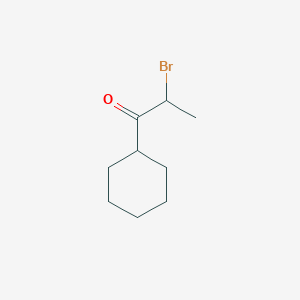

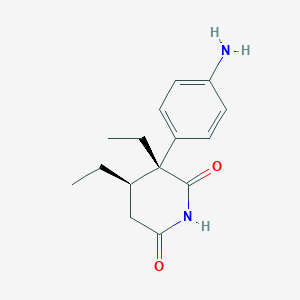
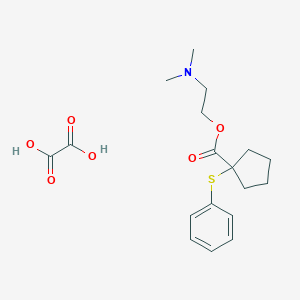
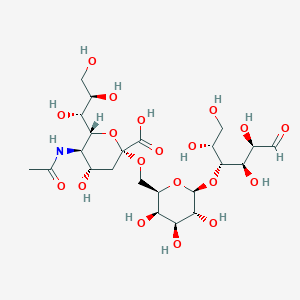
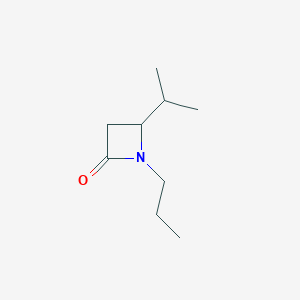
![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)
